molecular formula C26H30ClN5O3S B12730331 Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide CAS No. 81761-98-0

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide

Cat. No.: B12730331
CAS No.: 81761-98-0
M. Wt: 528.1 g/mol
InChI Key: JEJCFAJLDLYJAN-UHFFFAOYSA-N
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Description

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzothiazine moiety. The final steps often involve the addition of the carboxamide group and the specific substituents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with biological molecules could make it useful in the treatment of certain diseases.

Industry

In industry, this compound may be used in the development of new materials. Its unique properties could be harnessed to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(p-chlorophenyl)-N-(3-(cyclohexylamino)propyl)-4-methyl-, 5,5-dioxide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

  • Pyrazolobenzothiazines
  • Carboxamide derivatives
  • Chlorophenyl-substituted compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and substituents. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

81761-98-0

Molecular Formula

C26H30ClN5O3S

Molecular Weight

528.1 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[3-(cyclohexylamino)propyl]-4-methyl-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide

InChI

InChI=1S/C26H30ClN5O3S/c1-31-25-23(26(33)29-17-7-16-28-19-8-3-2-4-9-19)30-32(20-14-12-18(27)13-15-20)24(25)21-10-5-6-11-22(21)36(31,34)35/h5-6,10-15,19,28H,2-4,7-9,16-17H2,1H3,(H,29,33)

InChI Key

JEJCFAJLDLYJAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCNC4CCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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